molecular formula C18H35NO2 B150533 Sphingadienine CAS No. 25696-03-1

Sphingadienine

Cat. No.: B150533
CAS No.: 25696-03-1
M. Wt: 297.5 g/mol
InChI Key: KWDXKYNWAKMLKK-YQDZIVAPSA-N
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Mechanism of Action

Target of Action

Sphingadienine primarily targets the Sphingosine-1-Phosphate (S1P) signaling pathway . S1P is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5). These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .

Mode of Action

this compound interacts with its targets by blocking Akt translocation from the cytosol to the membrane . This inhibits protein translation and promotes apoptosis and autophagy . It also phosphorylates the Δ4-unsaturated long-chain sphingoid bases sphingosine (Sph) and 4,8-sphingadienine .

Biochemical Pathways

this compound is involved in the biosynthesis of sphingoid bases, which takes place at the membrane of the endoplasmic reticulum . This process is highly conserved among fungal, plant, and animal kingdoms . The metabolism of complex sphingolipids can be very specific for individual organisms .

Result of Action

The action of this compound results in increased ceramide production . It activates genes related to de novo ceramide synthesis and increases ceramide production . This suggests that the effect of dietary glucosylceramides on the skin is mediated by this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of sphingoid bases, including this compound, occurs at the membrane of the endoplasmic reticulum . Therefore, factors that affect the integrity and function of the endoplasmic reticulum could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Sphingadienine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of this compound-1-phosphate levels by a novel glycoside hydrolase family 1 glucocerebrosidase . This interaction influences the regulation of this compound-1-phosphate levels and subsequent improvement of drought tolerance stomatal closure in rice .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, the levels of ceramides containing this compound were correlated with GCase activity in each rice organ and were significantly lower in Os3BGlu6-deficient rice mutants than in the wild type .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it catalyzes the hydrolysis of glucosylceramide to ceramide .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the regulation of this compound-1-phosphate levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sphingadienine involves the use of specific reaction conditions to achieve the desired stereochemistry and double bond configuration. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Sphingadienine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sphingadienine has numerous applications in scientific research, including:

Comparison with Similar Compounds

Sphingadienine is compared with other similar sphingoid bases:

    Similar Compounds:

Uniqueness:

Properties

CAS No.

25696-03-1

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1

InChI Key

KWDXKYNWAKMLKK-YQDZIVAPSA-N

Isomeric SMILES

CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O

SMILES

CCCC=CCCCCCCCCC=CC(C(CO)N)O

Canonical SMILES

CCCC=CCCCCCCCCC=CC(C(CO)N)O

Synonyms

(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol;  [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol;  Sphingadienine;  cis-4,14-Sphingadienine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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